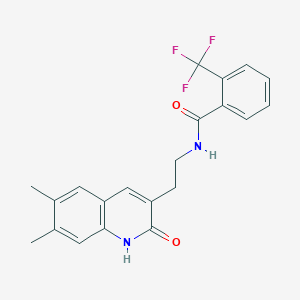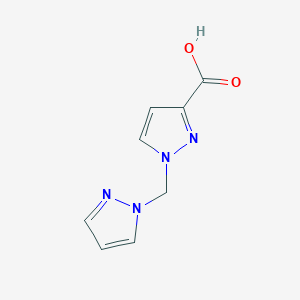![molecular formula C24H25N3O5 B2481253 6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886167-44-8](/img/structure/B2481253.png)
6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of complex organic molecules that often exhibit biological activity. Its structure suggests potential applications in medicinal chemistry, given the presence of a chromeno[2,3-c]pyrrole core, a morpholine group, and a pyridine ring. These structural features are common in compounds with significant pharmacological properties.
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step organic reactions, including nucleophilic substitution reactions for introducing the morpholine group and cyclization reactions to form the chromeno[2,3-c]pyrrole core. Although not directly related, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one illustrates the complexity and steps involved in synthesizing biologically active compounds with morpholine groups and nitrogen-containing heterocycles (Wang et al., 2016).
Applications De Recherche Scientifique
Chemical Synthesis and Pharmaceutical Applications
Synthesis of Pyranonaphthoquinone Antibiotics : A study by Kobayashi et al. (2001) describes a method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, which is structurally related to the given compound. This method is significant in the synthesis of pyranonaphthoquinone antibiotics such as eleutherin and isoeleutherin (Kobayashi et al., 2001).
Electron Transport Layer in Polymer Solar Cells : Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte, similar in structure to the given compound, for use as an electron transport layer in inverted polymer solar cells. This highlights the potential of such compounds in enhancing solar cell efficiency (Hu et al., 2015).
Anticonvulsant Properties : Rybka et al. (2017) synthesized new N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs, exhibiting significant anticonvulsant properties. This research demonstrates the potential of compounds structurally similar to the given compound in developing new antiepileptic drugs (Rybka et al., 2017).
Chemical Structure and Properties
Structural Analysis : A study on 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione by Das et al. (2009) provides insights into the structural aspects of related compounds. Understanding the molecular conformation and intermolecular interactions is crucial for applications in material science and pharmaceuticals (Das et al., 2009).
Photophysical Properties : Zhang et al. (2014) explored the photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives. The study is relevant for understanding the optical properties of compounds similar to the given chemical, which can be applied in optoelectronic materials and biological systems (Zhang et al., 2014).
Biological and Pharmacological Activities
Anti-Inflammatory and Analgesic Activity : Research by Abu‐Hashem and Youssef (2011) on furochromone pyrimidine derivatives, which have a structural resemblance to the given compound, demonstrated promising analgesic and anti-inflammatory activities. This suggests potential pharmacological applications of similar compounds (Abu‐Hashem & Youssef, 2011).
Antibacterial Activity : Vartale et al. (2008) synthesized Mannich bases of 3, 4-Dihydro-8-Methoxy-2H-1, 2, 4-Triazino[3, 4-b] Benzothiazole-3, 4-Dione and tested them for antibacterial activity. This highlights the potential of compounds structurally related to the given compound in developing new antibacterial agents (Vartale et al., 2008).
Insecticidal Activity : A study by Bakhite et al. (2014) on pyridine derivatives against cowpea aphid indicates the insecticidal potential of compounds similar to the given chemical. This suggests its possible use in agricultural pest control (Bakhite et al., 2014).
Propriétés
IUPAC Name |
6-methoxy-2-(3-morpholin-4-ylpropyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-17-5-6-18-19(14-17)32-23-20(22(18)28)21(16-4-2-7-25-15-16)27(24(23)29)9-3-8-26-10-12-31-13-11-26/h2,4-7,14-15,21H,3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBUTBPKRYEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CN=CC=C4)CCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2481174.png)
![1H-imidazo[4,5-g]quinoxaline-6,7-diol](/img/structure/B2481176.png)
![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)
![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)

![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)

![2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol](/img/structure/B2481190.png)

